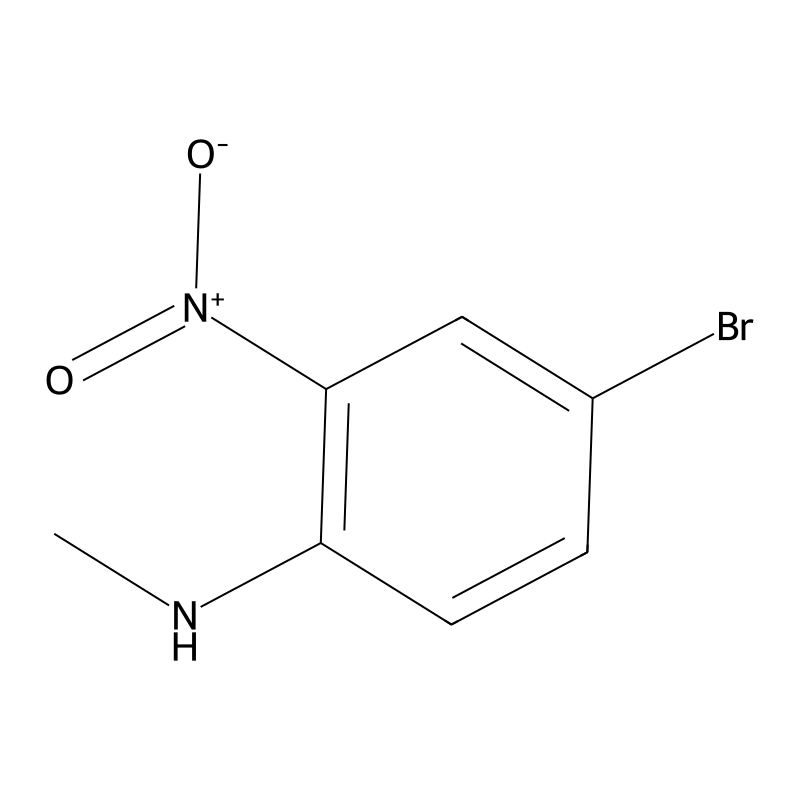

4-Bromo-n-methyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonlinear Optical Applications

Scientific Field: Optoelectronics.

Application Summary: 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the growth of single crystals for nonlinear optical applications.

Methods and Procedures: The organic material was successfully grown as a single crystal by the slow evaporation solution growth technique.

Results and Outcomes: The grown 4-methyl-2-nitroaniline single crystal may be used for optical switching applications.

Design and Synthesis of CK2 Inhibitors

Scientific Field: Pharmaceutical Research.

Application Summary: 4-Bromo-2-methyl-6-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the design and synthesis of CK2 inhibitors.

Production of Dyes, Pigments, and Agrochemicals

Scientific Field: Organic Synthesis.

Methods and Procedures: It can be used as an intermediate for the production of dyes, pigments, and agrochemicals.

Insulation for Wires and Cables

Scientific Field: Electrical Engineering.

Application Summary: 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, can be used in applications, including insulation for wires and cables.

Synthesis of Reagents

Scientific Field: Organic Chemistry.

Application Summary: 4-Bromo-2-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide.

4-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 231.047 g/mol. This compound features a bromine atom and a nitro group attached to an aniline structure, specifically at the 4 and 2 positions, respectively. The presence of the N-methyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses. It is characterized by a melting point of approximately 97.5-98 °C and a boiling point of around 316.1 °C at atmospheric pressure .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, yielding 4-bromo-N-methyl-aniline.

- Coupling Reactions: This compound can undergo coupling reactions with diazonium salts to form azo compounds, which are important in dye chemistry.

The synthesis of 4-Bromo-N-methyl-2-nitroaniline can be achieved through several methods:

- Bromination of Aniline Derivatives: Starting from N-methyl-2-nitroaniline, bromination can be performed using bromine or hydrogen bromide in the presence of a solvent like acetic acid.

- Nitration of Brominated Anilines: Alternatively, brominated anilines can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Use of Catalysts: Catalytic methods involving palladium or other transition metals may also facilitate the synthesis by promoting cross-coupling reactions .

4-Bromo-N-methyl-2-nitroaniline is primarily used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable azo compounds. Additionally, it may find applications in:

- Pharmaceuticals: As a precursor for developing drugs with potential antimicrobial and anticancer properties.

- Chemical Research: In studies related to the reactivity of nitro compounds and their derivatives.

- Agricultural Chemicals: As part of formulations for herbicides or fungicides.

Research on similar compounds indicates that 4-Bromo-N-methyl-2-nitroaniline may interact with biological systems in ways that could affect its pharmacological profile. Interaction studies typically focus on:

- Protein Binding: Understanding how the compound binds to proteins can provide insights into its bioavailability and efficacy.

- Metabolic Pathways: Investigating how this compound is metabolized in organisms helps predict its behavior in biological systems.

Several compounds share structural similarities with 4-Bromo-N-methyl-2-nitroaniline, each exhibiting unique properties and applications:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-nitroaniline | 875-51-4 | Commonly used as a dye intermediate |

| 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1 | Similar structure with different positioning |

| 4-Bromo-N,N-dimethyl-2-nitroaniline | 829-02-7 | Contains dimethyl substitution |

| N-(4-Bromophenyl)-2-nitroaniline | 58476-59-8 | Different substitution pattern |

These compounds illustrate the diversity within the nitroaniline family while highlighting the unique characteristics of 4-Bromo-N-methyl-2-nitroaniline due to its specific substitutions and potential applications in various fields .

4-Bromo-N-methyl-2-nitroaniline emerged as a structurally significant aromatic amine derivative during the mid-20th century, coinciding with advancements in synthetic organic chemistry. While its exact discovery timeline remains undocumented, its synthesis aligns with methodologies developed for substituted anilines, particularly those involving nitration and bromination of N-methylaniline precursors. Early synthetic routes drew inspiration from classical electrophilic substitution reactions, such as the nitration of N-methylaniline followed by regioselective bromination. The compound gained prominence as an intermediate in dye chemistry and pharmaceutical synthesis, reflecting the broader industrial demand for nitroaromatics with tailored substitution patterns.

Structural Classification and Nomenclature

4-Bromo-N-methyl-2-nitroaniline belongs to the class of tri-substituted benzene derivatives, characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-N-methyl-2-nitroaniline |

| Molecular Formula | C₇H₇BrN₂O₂ |

| CAS Registry Number | 53484-26-7 |

| Substituent Positions | 1 (N-methyl), 2 (nitro), 4 (bromo) |

The numbering follows IUPAC priority rules, where the nitro group (-NO₂) receives the lowest possible position (C2). The bromine atom occupies the para position relative to the amino group, while the methyl group modifies the amine functionality at C1. This arrangement creates distinct electronic effects: the nitro and bromine groups act as electron-withdrawing substituents, while the N-methylamine group exhibits moderate electron-donating character.

Research Significance in Organic Chemistry

4-Bromo-N-methyl-2-nitroaniline serves as a versatile building block in synthetic organic chemistry due to:

- Regiochemical Control: The spatial arrangement of substituents enables predictable reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings.

- Electronic Modulation: The nitro and bromine groups facilitate electrophilic substitution at specific positions, aiding in the synthesis of complex heterocycles.

- Intermediate Utility: It acts as a precursor to pharmaceuticals, agrochemicals, and functional materials, exemplified by its use in synthesizing quinoxaline derivatives for kinase inhibitors.

Recent studies highlight its role in palladium-catalyzed reactions, where the bromine atom undergoes selective substitution while preserving the nitro and N-methyl functionalities. This reactivity profile positions the compound as a critical scaffold for diversifying aromatic architectures in medicinal chemistry.

The synthesis of 4-Bromo-n-methyl-2-nitroaniline involves strategic electrophilic aromatic substitution reactions targeting specific positions on the aniline ring system. The compound, with molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g/mol [1], requires precise control of reaction pathways to achieve the desired substitution pattern.

The primary synthetic approach involves a multi-step sequence beginning with n-methylaniline as the starting material . The nitration step utilizes a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group . This regioselectivity is achieved through the electron-donating properties of the amino group, which directs electrophilic substitution to the ortho and para positions [3] [4] [5].

During nitration of aniline derivatives, the amino group becomes protonated in the strongly acidic medium, forming an anilinium ion that is meta-directing [3] [4]. This phenomenon necessitates protection strategies to maintain the desired regioselectivity. Acetylation of the amino group prior to nitration represents a widely employed protection strategy [6] [4] [7]. The acetyl group reduces the electron-donating ability of nitrogen while maintaining ortho and para-directing properties [4] [7].

Bromination follows the nitration step, introducing the bromine atom at the para position relative to the amino group . The reaction typically employs bromine in the presence of suitable solvents such as acetic acid . The bromination of aniline derivatives proceeds readily due to the activating nature of the amino group, which increases electron density at the ortho and para positions [3] [5] [8] [9].

Industrial implementation of these pathways requires careful temperature control and stoichiometric management. The nitration process typically operates at controlled temperatures to prevent over-nitration and formation of meta-isomers [10] [11]. European Patent EP0036312B1 describes an improved process achieving greater than 99 percent yield through careful control of nitrating conditions and use of halogenated aliphatic hydrocarbon solvents [10].

N-Methylation Strategies

N-methylation represents a critical transformation in the synthesis of 4-Bromo-n-methyl-2-nitroaniline, requiring selective mono-methylation of primary anilines while avoiding over-methylation to dimethylated products. Contemporary methodologies emphasize green chemistry principles and atom-economical approaches.

Methanol-based methylation systems have emerged as environmentally sustainable alternatives to traditional methylating agents [12] [13] [14]. Iridium complexes featuring N,O-functionalized N-heterocyclic carbene ligands demonstrate exceptional activity for N-methylation of anilines using methanol as both C1 source and reducing agent [12]. The optimized catalyst [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] achieves 78 percent conversion to N-methylaniline under mild conditions (383 K, 5 hours) [12].

Ruthenium-based catalytic systems provide highly efficient alternatives for aniline methylation. Cyclometalated ruthenium complexes enable effective methylation of anilines with methanol to selectively produce N-methylanilines under mild conditions (60°C) using sodium hydroxide as base [14]. These systems proceed through hydrogen autotransfer mechanisms with beta-hydride elimination of methanol as the rate-determining step [14].

Palladium catalysts supported on basic oxide materials offer controllable selectivity for mono-N-methylation. Pd/Zn(Al)O catalysts with Zn/Al ratio of 10 and 0.4 weight percent Pd loading demonstrate selective N-methylation without requiring additional base [15]. The appropriate basic properties of these catalysts facilitate formation of desired N-methylated amines while minimizing over-methylation [15].

Continuous flow methodologies enhance both safety and efficiency in N-methylation processes. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and reduced risk of over-methylation through controlled residence times [16] [17]. Sequential flow synthesis approaches allow telescoped processes combining multiple transformations without intermediate isolation [16].

Alternative methylating agents include dimethyl carbonate, which functions as a green substitute for toxic methyl halides and dimethyl sulfate [18] [19] [20]. In the presence of NaY faujasite, dimethyl carbonate achieves highly chemoselective methylation of functionalized anilines with selectivity up to 99 percent for mono-N-methylation [18]. The reaction proceeds exclusively through N-methylation without concurrent O-methylation or methoxycarbonylation side processes [18].

Catalytic and Solvent Optimization

Catalyst optimization plays a fundamental role in achieving high yields and selectivity in 4-Bromo-n-methyl-2-nitroaniline synthesis. Modern approaches emphasize the development of highly active, selective catalysts that operate under mild conditions while minimizing by-product formation.

Iron-based catalysts represent sustainable alternatives to precious metal systems for reduction processes. Iron(III)-amine-bis(phenolate) complexes demonstrate exceptional activity for chemoselective nitro reduction using silane as the stoichiometric reductant [21]. These earth-abundant metal catalysts exhibit high chemoselectivity for nitro groups over reactive functionalities including ketones, esters, amides, nitriles, sulfonyls, and aryl halides [21].

Carbon-supported iron catalysts, particularly Fe-phen/C derived from pyrolyzing mixtures of Fe(OAc)₂, 1,10-phenanthroline, and carbon powder, exhibit high chemoselectivity toward reduction of nitroarenes to corresponding aromatic amines [22]. The FeN₄ sites on the iron oxide surface provide unique catalytic activity, with turnover frequencies reaching 8898 h⁻¹ [22].

Ruthenium catalysts supported on metal-organic frameworks demonstrate excellent performance for nitroarene reduction. UiO-66–Ru catalysts achieve quantitative conversion of nitrobenzene to aniline at 150°C using formic acid as hydrogen source [23]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recycling [23].

Solvent selection significantly impacts reaction efficiency, selectivity, and environmental sustainability. Water emerges as the preferred medium for many catalytic transformations, offering environmental benefits and enhanced safety profiles [23] [24]. Aqueous systems enable efficient heat transfer and facilitate product separation through crystallization or extraction methods [24].

Deep eutectic solvents represent innovative green alternatives for N-functionalization reactions. [ChCl][ZnCl₂]₂ functions as both catalyst and solvent for N-formylation and N-acetylation of anilines, achieving high yields while enabling catalyst recycling up to four runs without significant activity loss [25].

Temperature optimization requires balancing reaction rate with selectivity considerations. Higher temperatures accelerate reactions but may promote undesired side reactions or catalyst deactivation. Microreactor systems enable precise temperature control and rapid heat transfer, minimizing hot spots and thermal degradation [26] [27].

Response Surface Methodology facilitates systematic optimization of multiple process variables simultaneously. This statistical approach enables identification of optimal reaction conditions while minimizing experimental requirements [28]. The methodology proves particularly valuable for industrial process development where multiple competing objectives must be balanced [29] [30].

Industrial-Scale Production Techniques

Industrial production of 4-Bromo-n-methyl-2-nitroaniline requires scalable processes that maintain high yields while ensuring safety, environmental compliance, and economic viability. Continuous flow technologies have emerged as preferred approaches for large-scale aromatic nitration and functionalization processes.

Continuous flow microreaction systems offer significant advantages over traditional batch processes for nitroaromatic synthesis [27]. These systems achieve high yields and excellent selectivity while providing enhanced safety through reduced inventory of hazardous intermediates [27]. A scalable continuous-flow microreaction process for mononitration achieves yields up to 99.3 percent with product outputs reaching 800 g h⁻¹ [27].

The three-step continuous flow synthesis of 4-methoxy-2-nitroaniline demonstrates industrial applicability of flow technologies for similar compounds [31]. The process achieves overall yields exceeding 85 percent with purities above 99 percent, eliminating scale-up effects common in batch processes [31]. Key advantages include precise stoichiometric control, accurate temperature regulation, and elimination of intermediate purification steps [31].

Heat management represents a critical consideration in industrial nitration processes. Continuous flow reactors provide superior heat exchange efficiency compared to batch reactors, enabling better temperature control and preventing thermal runaway [26] [27]. The high surface-to-volume ratios in microreactors facilitate rapid heat removal, particularly important for highly exothermic nitration reactions [26].

Waste acid recycling strategies enhance economic viability and environmental sustainability of industrial processes. Integrated recycling systems demonstrate no significant impact on product yield while reducing waste generation and raw material consumption [27]. These approaches align with green chemistry principles and regulatory requirements for waste minimization [27].

Process intensification through reactor design optimization enables higher productivity within smaller equipment footprints. Modular reactor systems allow flexible capacity adjustment and reduced capital investment compared to traditional large-scale batch facilities [32]. The telescoped nature of continuous processes eliminates intermediate storage and transfer operations, reducing facility requirements and operational complexity [26].

Quality control in industrial production requires real-time monitoring and automated process control systems. Advanced analytical techniques enable continuous monitoring of reaction progress, product quality, and by-product formation [33]. Integration of process analytical technology with feedback control systems ensures consistent product quality and optimal resource utilization [33].

By-Product Minimization and Yield Enhancement

Effective by-product minimization and yield enhancement strategies are essential for economically viable production of 4-Bromo-n-methyl-2-nitroaniline. These approaches focus on understanding reaction mechanisms, optimizing reaction conditions, and implementing advanced process control techniques.

Mechanistic understanding guides the development of strategies to suppress undesired reaction pathways. In bromination reactions, over-bromination leading to polybromo products can be minimized through controlled addition of brominating agents and appropriate reaction temperatures [8] [9]. The formation of 2,4,6-tribromoaniline in uncontrolled bromination necessitates careful stoichiometric control and temperature management [8] [9].

Protection group strategies effectively minimize side reactions during multi-step syntheses. Acetylation of aniline before nitration prevents oxidative degradation and meta-substitution that occurs when free aniline encounters strong acidic nitrating conditions [4] [7] [11]. The acetyl group is readily removed under mild hydrolytic conditions following nitration [4] [11].

Catalyst design optimization enables enhanced selectivity and reduced by-product formation. Single-atom catalysts and precisely defined active sites provide superior control over reaction pathways compared to conventional heterogeneous catalysts [22] [34]. Iron single-atom catalysts achieve turnover frequencies exceeding 1727 h⁻¹ with high selectivity for desired products [22].

Reaction condition optimization through statistical methods enables identification of optimal operating windows that maximize yield while minimizing by-products. Design of Experiments approaches systematically explore parameter space to identify interactions between variables and optimal settings [29] [30]. Response surface modeling predicts optimal conditions for multiple objectives simultaneously [28] [29].

Continuous monitoring and real-time optimization enable adaptive process control that responds to changing conditions or disturbances. Advanced process control systems adjust operating parameters based on real-time analysis of product composition and reaction progress [33]. Machine learning algorithms can predict optimal conditions and automatically adjust process parameters to maintain optimal performance [29].

Solvent selection significantly impacts by-product formation and product isolation. Green solvents such as water, alcohols, and deep eutectic solvents often provide superior selectivity compared to traditional organic solvents while offering environmental benefits [25] [35]. Solvent-free conditions eliminate solvent-related impurities and simplify product purification [36] [35].

Energy integration and process intensification reduce overall production costs while improving yields through enhanced heat and mass transfer. Heat integration between exothermic and endothermic steps improves energy efficiency and reduces utility requirements [32]. Microreactor technologies enable precise thermal management and improved reaction kinetics through enhanced mixing and heat transfer [26] [27].

Purification strategy optimization reduces product losses during isolation and purification steps. Crystallization from appropriate solvents enables high-purity product recovery with minimal losses [31]. Continuous purification techniques such as continuous crystallization and membrane separation can be integrated with continuous synthesis processes to provide seamless production systems [27].